
N-methylpiperazine-1-carboxamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylpiperazine-1-carboxamide Hydrochloride is a chemical compound with the molecular formula C6H14ClN3O. It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide Hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-methylpiperazine-1-carboxamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of N-methylpiperazine-1-carboxamide N-oxide.
Reduction: Formation of N-methylpiperazine.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-methylpiperazine-1-carboxamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-methylpiperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The compound’s structure allows it to form stable complexes with its targets, leading to changes in their function and activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
N-methylpiperazine-1-carboxamide Hydrochloride can be compared with other similar compounds, such as:
N-methylpiperazine: A simpler derivative used in organic synthesis and pharmaceutical research.
Piperazine: The parent compound, widely used in the synthesis of various pharmaceuticals and as an anthelmintic agent.
N-methylpiperazine-1-carboxamide: The non-hydrochloride form, used in similar applications but with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly valuable in pharmaceutical formulations and industrial applications where these properties are essential.
Propiedades
IUPAC Name |
N-methylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBOFSPUMGFASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
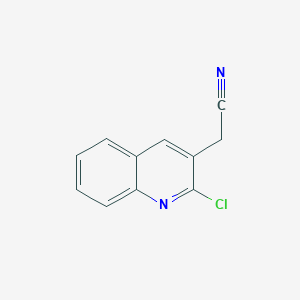
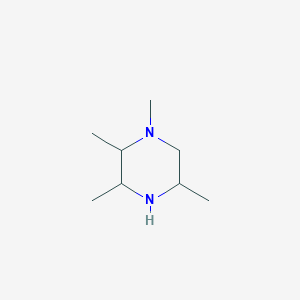
![Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2731635.png)
![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)


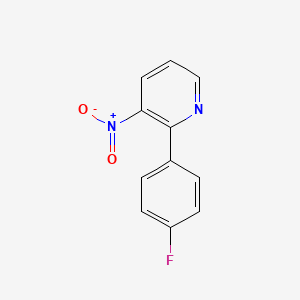
![N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2731645.png)
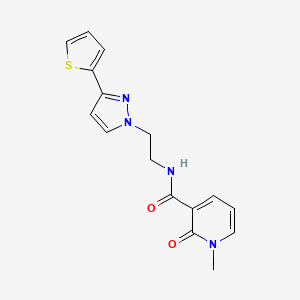
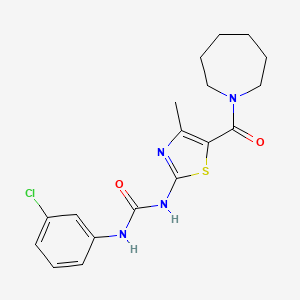
![tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate](/img/structure/B2731648.png)
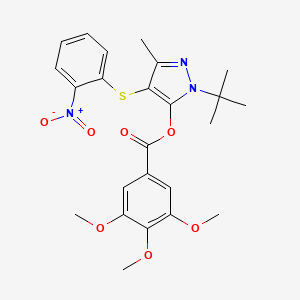
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)
